![molecular formula C9H16N2O B15218706 4-{[(Oxolan-3-yl)methyl]amino}butanenitrile CAS No. 185224-63-9](/img/structure/B15218706.png)
4-{[(Oxolan-3-yl)methyl]amino}butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile: is an organic compound that features a tetrahydrofuran ring, an amino group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile typically involves the reaction of tetrahydrofuran derivatives with amines and nitriles. One common method is the reaction of tetrahydrofuran-3-ylmethanamine with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is typically maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperatures around 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran, temperatures around 0-25°C.
Substitution: Halides, alkoxides; conditions: polar aprotic solvents like dimethyl sulfoxide, temperatures around 25-100°C.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in complex organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities and metabolic pathways involving nitriles.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.
Industry: In the industrial sector, 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural stability and can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran-3-ylmethanamine: Shares the tetrahydrofuran ring and amino group but lacks the nitrile group.
Butanenitrile: Contains the nitrile group but lacks the tetrahydrofuran ring and amino group.
4-Aminobutanenitrile: Contains the amino and nitrile groups but lacks the tetrahydrofuran ring.
Uniqueness: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is unique due to the combination of the tetrahydrofuran ring, amino group, and nitrile group in a single molecule
Eigenschaften
CAS-Nummer |
185224-63-9 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
4-(oxolan-3-ylmethylamino)butanenitrile |
InChI |
InChI=1S/C9H16N2O/c10-4-1-2-5-11-7-9-3-6-12-8-9/h9,11H,1-3,5-8H2 |
InChI-Schlüssel |
INJNTCRNTSGMEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CNCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


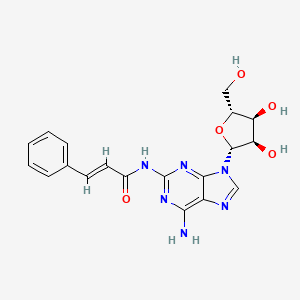

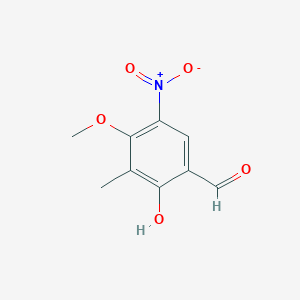
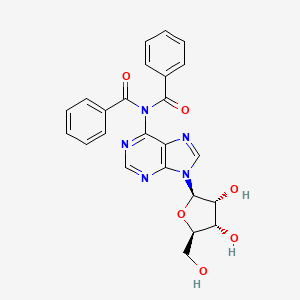
![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
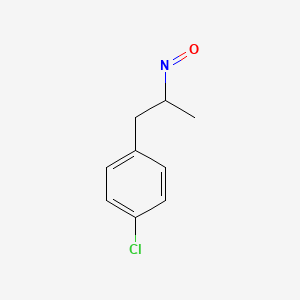
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
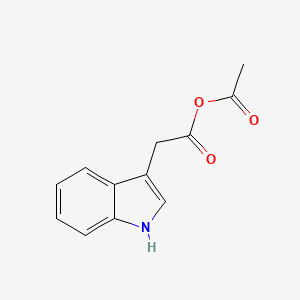
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
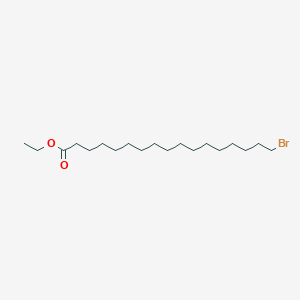
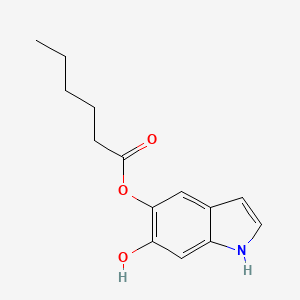
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
